molecular formula C22H32N2O2 B15002270 1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine

1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine

Cat. No.: B15002270
M. Wt: 356.5 g/mol
InChI Key: FSPAZPKCGQNDDV-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a methoxyphenyl group and a trimethyltetrahydropyran-propynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the methoxyphenyl group through a nucleophilic substitution reaction. The trimethyltetrahydropyran-propynyl moiety can be added via a coupling reaction, such as a Sonogashira coupling, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-3-(2,6-xylyl)urea: Similar in structure but with a urea moiety instead of a piperazine ring.

    Phenylboronic pinacol esters: Share some structural similarities and are used in drug design.

Uniqueness

1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine is unique due to its combination of a piperazine ring with a methoxyphenyl group and a trimethyltetrahydropyran-propynyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine

InChI

InChI=1S/C22H32N2O2/c1-21(2)11-7-12-22(3,26-21)13-8-14-23-15-17-24(18-16-23)19-9-5-6-10-20(19)25-4/h5-6,9-10H,7,11-12,14-18H2,1-4H3

InChI Key

FSPAZPKCGQNDDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C3=CC=CC=C3OC)C

Origin of Product

United States

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